Cas no 56715-13-0 ((R)-(+)-Atenolol)

(R)-(+)-Atenolol structure
(R)-(+)-Atenolol structure
Product Name:(R)-(+)-Atenolol
CAS No:56715-13-0
MF:C14H22N2O3
MW:266.336083889008
MDL:MFCD00074917
CID:387336
PubChem ID:180559
Update Time:2025-10-29

(R)-(+)-Atenolol Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetamide,4-[(2R)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]-
    • (R)-Atenolol
    • (R)-(+)-Atenolol
    • 2-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide
    • Prenormin
    • DB06987
    • (R)-(+)-Atenolol, 99%
    • 56715-13-0
    • NCGC00093636-05
    • Vasaten
    • SCHEMBL18120
    • SR-01000075276
    • A-142
    • (R)-2-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide
    • DTXSID0045753
    • HMS2235G14
    • Prestwick2_000953
    • SR-01000075276-1
    • Prestwick1_000953
    • NCGC00093636-04
    • CCG-204241
    • 2TN
    • Benzeneacetamide, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, (R)-
    • MFCD00074917
    • MLS002154070
    • SR-01000075276-2
    • DTXCID8025753
    • AKOS017343045
    • NCGC00093636-03
    • Prestwick3_000536
    • Atenolol, (+)-
    • CHEBI:55352
    • atenolol-(+/-)
    • R-(+)-Atenolol
    • GEO-02767
    • BPBio1_000607
    • BIDD:GT0478
    • AB00513974
    • Tox21_111211
    • (+)-(R)-Atenolol
    • AB00513974_06
    • MLS001332497
    • SPBio_003095
    • NCGC00015007-14
    • GS-0675
    • SMR000326747
    • YG132I00WY
    • EN300-24409966
    • Q27095897
    • (+)-Atenolol
    • H11709
    • ATENOLOL, (R)-
    • (R)-(+)-ATENOLOL; (R)-ATENOLOL; (+)-ATENOLOL
    • R(+)-Atenolol
    • CHEMBL1230004
    • 2-[4-({(2R)2-hydroxy-3-[(propan-2-yl)amino]propyl}oxy)phenyl]acetamide
    • HY-B2111
    • (+)-4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzeneacetamide
    • RS-atenolol
    • 2-{4-[(2R)-2-hydroxy-3-[(propan-2-yl)amino]propoxy]phenyl}acetamide
    • Tox21_111211_1
    • MLS001332498
    • Lopac0_000146
    • BENZENEACETAMIDE, 4-((2R)-2-HYDROXY-3-((1-METHYLETHYL)AMINO)PROPOXY)-
    • Prestwick0_000953
    • CAS-56715-13-0
    • atenolol-(+)
    • CS-0020257
    • HMS3713L13
    • Benzeneacetamide, 4-[(2R)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]-
    • 2-(4-(2-Hydroxy-3-(Isopropylamino)propoxy)phenyl)ethanamide
    • UNII-YG132I00WY
    • HMS2096L13
    • HMS1570P08
    • (R)-(+)-Atenolol;(R)-Atenolol;(+)-Atenolol
    • BRD-K68075732-001-03-5
    • EU-0100146
    • J-200025
    • BSPBio_000551
    • (R)-(+)-Atenolol?
    • BRD-K68075732-001-11-8
    • MDL: MFCD00074917
    • Inchi: 1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/t12-/m1/s1
    • InChI Key: METKIMKYRPQLGS-GFCCVEGCSA-N
    • SMILES: O(C1C=CC(CC(N)=O)=CC=1)C[C@@H](CNC(C)C)O

Computed Properties

  • Exact Mass: 266.16300
  • Monoisotopic Mass: 266.163
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 8
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 84.6A^2

Experimental Properties

  • Color/Form: Yellow solid
  • Density: 1.125
  • Melting Point: 148-152 °C(lit.)
  • Boiling Point: 508°Cat760mmHg
  • Flash Point: 261.1°C
  • Refractive Index: 1.54
  • Solubility: 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin: >6.0 mg/mL
  • PSA: 84.58000
  • LogP: 1.54330
  • Solubility: Not available
  • Vapor Pressure: 0.0±1.4 mmHg at 25°C

(R)-(+)-Atenolol Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(R)-(+)-Atenolol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
ChemScence
CS-0020257-5mg
(R)-(+)-Atenolol
56715-13-0 ≥99.0%
5mg
$110.0 2022-04-27
ChemScence
CS-0020257-10mg
(R)-(+)-Atenolol
56715-13-0 ≥99.0%
10mg
$200.0 2022-04-27
TRC
A790080-250mg
(R)-Atenolol
56715-13-0
250mg
$ 196.00 2023-04-19
TRC
A790080-2.5g
(R)-Atenolol
56715-13-0
2.5g
$ 1533.00 2023-04-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R911398-1mg
(R)-(+)-Atenolol
56715-13-0 98%
1mg
¥870.00 2022-09-28
DC Chemicals
DC29074-100mg
(R)-(+)-Atenolol
56715-13-0 >98%
100mg
$150.0 2023-09-15
DC Chemicals
DC29074-250mg
(R)-(+)-Atenolol
56715-13-0 >98%
250mg
$250.0 2023-09-15
DC Chemicals
DC29074-1g
(R)-(+)-Atenolol
56715-13-0 >98%
1g
$500.0 2023-09-15
MedChemExpress
HY-B2111-10mM*1mLinDMSO
(R)-(+)-Atenolol
56715-13-0 ≥99.0%
10mM*1mLinDMSO
¥1465 2022-05-18
MedChemExpress
HY-B2111-5mg
(R)-(+)-Atenolol
56715-13-0 ≥99.0%
5mg
¥600 2024-04-18

(R)-(+)-Atenolol Production Method

Additional information on (R)-(+)-Atenolol

Comprehensive Guide to (R)-(+)-Atenolol (CAS No. 56715-13-0): Properties, Applications, and Market Insights

(R)-(+)-Atenolol (CAS No. 56715-13-0) is a chiral β-adrenergic receptor blocker widely recognized for its cardiovascular applications. As the enantiomerically pure form of atenolol, it exhibits distinct pharmacological properties compared to its racemic counterpart. This compound has gained significant attention in pharmaceutical research due to its stereospecific activity and potential therapeutic advantages.

The molecular structure of (R)-(+)-Atenolol features a secondary alcohol and an aromatic ether moiety, contributing to its unique binding affinity for β1-adrenergic receptors. With a molecular weight of 266.34 g/mol and the chemical formula C14H22N2O3, this compound demonstrates excellent water solubility (approximately 13 mg/mL at 25°C) and thermal stability up to 150°C.

Recent studies highlight the growing interest in chiral drug development, with (R)-(+)-Atenolol being frequently discussed in academic circles. Researchers are particularly focused on its enantioselective synthesis methods, including asymmetric hydrogenation and enzymatic resolution techniques. The pharmaceutical industry values this compound for its potential in developing personalized medicine approaches for cardiovascular conditions.

The primary application of (R)-(+)-Atenolol lies in cardiovascular therapeutics, where it serves as a selective β1-blocker. Clinical studies suggest that the (R)-enantiomer may offer improved receptor specificity and reduced side effects compared to racemic atenolol. Current research explores its potential in managing hypertension, angina pectoris, and certain arrhythmias, with particular interest in its metabolic profile and drug interactions.

From a market perspective, the global demand for enantiopure pharmaceuticals like (R)-(+)-Atenolol continues to rise. Industry reports indicate a compound annual growth rate (CAGR) of 6.8% for chiral drugs between 2022-2027. Pharmaceutical manufacturers are investing in advanced chiral separation technologies to meet the increasing need for high-purity (R)-(+)-Atenolol in drug formulation and clinical research.

Quality control of (R)-(+)-Atenolol typically involves HPLC analysis with chiral columns, ensuring enantiomeric purity ≥99%. The compound is generally supplied as a white to off-white crystalline powder with strict specifications for residual solvents and heavy metal content. Storage recommendations include protection from light and moisture at controlled room temperature.

Emerging research directions for (R)-(+)-Atenolol include investigations into its potential neuroprotective effects and applications in migraine prophylaxis. Some preclinical studies suggest possible benefits in glaucoma treatment, though further clinical validation is required. These novel applications contribute to the compound's growing importance in drug discovery pipelines.

Environmental considerations for (R)-(+)-Atenolol production emphasize green chemistry principles, with particular attention to solvent recovery and waste minimization. The pharmaceutical industry is adopting more sustainable synthesis routes, including catalytic asymmetric methods that reduce the environmental footprint of chiral drug manufacturing.

For researchers working with (R)-(+)-Atenolol, proper analytical characterization is essential. Common techniques include polarimetry for optical rotation determination, chiral HPLC for purity assessment, and mass spectrometry for structural confirmation. These methods ensure the compound meets the stringent requirements for pharmaceutical-grade materials.

The future outlook for (R)-(+)-Atenolol appears promising, with ongoing research into its polymorphic forms and cocrystal development to enhance bioavailability. As regulatory agencies place greater emphasis on enantiomeric drug evaluation, the demand for high-quality (R)-(+)-Atenolol reference standards is expected to grow significantly in coming years.

Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd